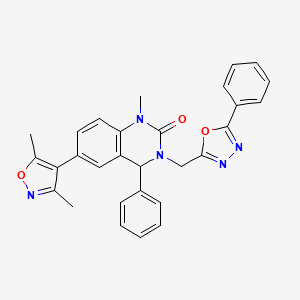
6-Methylmercaptopurine riboside-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylmercaptopurine riboside-d3 is a modified thiopurine nucleoside. It is a deuterated form of 6-Methylmercaptopurine riboside, which is known for its antiviral and anticancer properties. This compound is used in various scientific research applications due to its ability to inhibit purine synthesis and its involvement in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylmercaptopurine riboside-d3 involves the incorporation of deuterium atoms into the 6-Methylmercaptopurine riboside molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes multiple purification steps, such as crystallization and chromatography, to ensure the final product meets the required specifications for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-Methylmercaptopurine riboside-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms of the compound .
Scientific Research Applications
6-Methylmercaptopurine riboside-d3 has a wide range of scientific research applications, including:
Mechanism of Action
6-Methylmercaptopurine riboside-d3 exerts its effects by inhibiting purine synthesis, which is essential for DNA and RNA synthesis. This inhibition disrupts the replication of viral genomes and the proliferation of cancer cells. The compound targets enzymes involved in purine metabolism, such as inosine-5′-monophosphate dehydrogenase and thiopurine methyltransferase, leading to the accumulation of toxic metabolites that induce cell death .
Comparison with Similar Compounds
Similar Compounds
6-Methylmercaptopurine riboside: The non-deuterated form of the compound, which has similar antiviral and anticancer properties.
6-Thioguanine: Another thiopurine nucleoside with anticancer properties, used in the treatment of leukemia.
Mercaptopurine: A thiopurine used in the treatment of acute lymphoblastic leukemia and other cancers.
Uniqueness
6-Methylmercaptopurine riboside-d3 is unique due to the incorporation of deuterium atoms, which can alter its metabolic stability and reactivity. This makes it a valuable tool in research for studying the effects of isotopic labeling on biochemical pathways and drug metabolism .
Properties
Molecular Formula |
C11H14N4O4S |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylsulfanyl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1/i1D3 |
InChI Key |
ZDRFDHHANOYUTE-YZLHILBGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


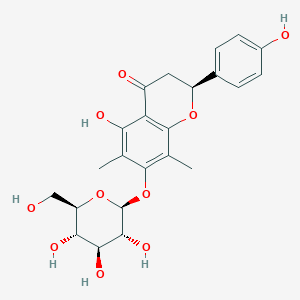
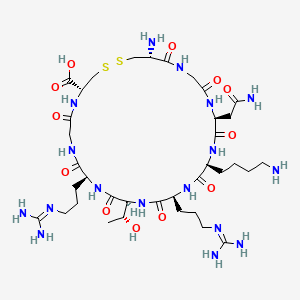
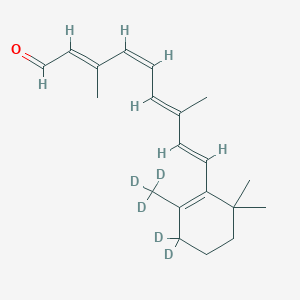
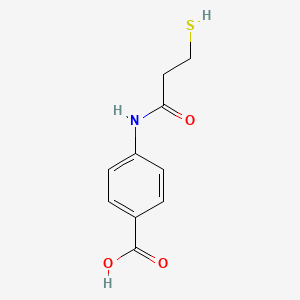
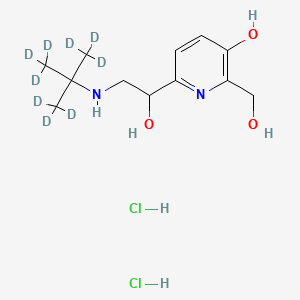

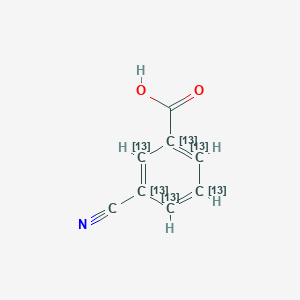
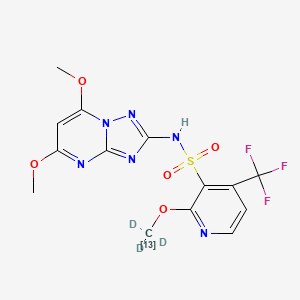
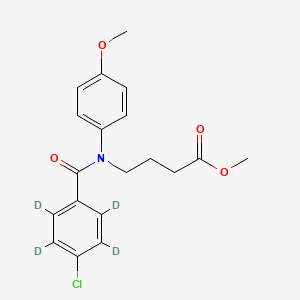
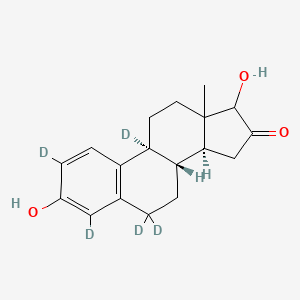
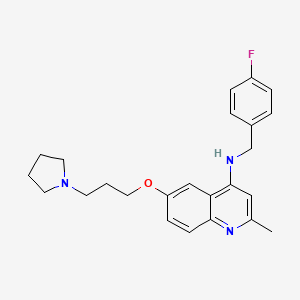
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
